(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of similar compounds is often carried out using techniques such as FT-IR, 1H NMR, 13C NMR, and single crystal XRD studies . Computational analysis, including molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), are also used .Chemical Reactions Analysis
The analysis of chemical reactions often involves the use of machine learning-based models to classify enzymatic reactions . These models can predict enzyme commission (EC) numbers associated with reactions, which is essential for understanding and manipulating enzyme functions, biocatalytic processes, and biosynthetic planning .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by various factors. For example, water stress levels can lead to changes in primary and secondary metabolites, essential oil contents, and physical properties .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of related compounds like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone have been conducted. These compounds are evaluated for antiproliferative activity and characterized by various spectroscopy techniques and X-ray diffraction studies, highlighting their potential in medicinal chemistry (Benaka Prasad et al., 2018).
Fluorescent Logic Gates
- Piperazine derivatives have been designed as fluorescent logic gates, indicating their potential in analytical and diagnostic applications. These compounds exhibit changes in their fluorescence properties based on pH, metal ions, and solvent polarity (Gauci & Magri, 2022).
Pharmaceutical Applications
- Piperazine derivatives, similar in structure to (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone, have been synthesized and tested for various pharmaceutical applications. For instance, compounds like 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Antiviral Activity
- Certain piperazine derivatives exhibit selective inhibition against HIV strains, highlighting their potential in antiviral research (Ashok et al., 2015).
Analytical Chemistry
- Piperazine-based compounds have been used in analytical chemistry, for instance, in the separation of flunarizine hydrochloride and its degradation products using micellar or microemulsion mobile phases (El-Sherbiny et al., 2005).
Corrosion Inhibition
- Piperazine derivatives have been studied for their efficacy in preventing corrosion on mild steel in acidic media, demonstrating their potential in material science and engineering applications (Singaravelu & Bhadusha, 2022).
Safety and Hazards
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDUOMEQCIOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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